

Feigrisolide D: A Technical Overview of its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Feigrisolide D*

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Introduction

Feigrisolide D is a naturally occurring macrodiolide isolated from the bacterium *Streptomyces griseus*. As a member of the feigrisolide family, it has garnered interest within the scientific community for its unique structural architecture and biological activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of **Feigrisolide D**, with a focus on the experimental data and methodologies that form the basis of our current understanding of this compound.

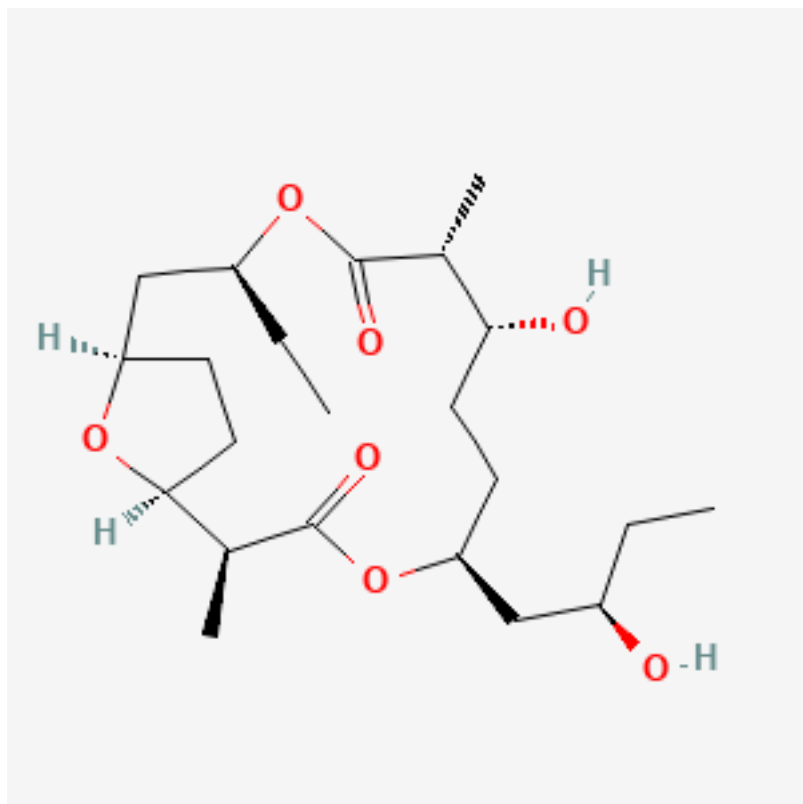
Chemical Structure and Properties

Feigrisolide D is a 16-membered macrodiolide, a class of compounds characterized by a large lactone ring containing two ester linkages.^{[1][2]} Its chemical structure was elucidated through detailed analysis of spectroscopic data.^{[1][2]}

Molecular Formula: $C_{22}H_{38}O_7$

Systematic Name: (1S,2S,5S,8R,9R,12S,14R)-12-Ethyl-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9-dimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione

The structure of **Feigrisolide D** is presented below:



Spectroscopic and Physicochemical Data

The structural determination of **Feigrisolide D** was heavily reliant on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. While the full raw data is found in the original publication by Tang et al., a summary of the key quantitative data is presented below for reference.

Table 1: Physicochemical Properties of Feigrisolide D

Property	Value
Molecular Weight	414.5 g/mol
Molecular Formula	C ₂₂ H ₃₈ O ₇
Appearance	Not reported in the available literature
Solubility	Soluble in methanol and other organic solvents

Table 2: NMR Spectroscopic Data for Feigrisolide D

The detailed ^1H and ^{13}C NMR chemical shifts, coupling constants, and 2D NMR correlations are essential for the complete structural assignment of **Feigrisolide D**. Unfortunately, the specific chemical shift and coupling constant data from the original publication are not available in the public domain through standard search functionalities. Researchers are advised to consult the primary literature for this detailed information: Tang, Y. Q., et al. (2000). Feigrisolides A, B, C and D, new lactones with antibacterial activities from *Streptomyces griseus*. *The Journal of antibiotics*, 53(9), 934–943.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Feigrisolide D

HRMS data is crucial for confirming the elemental composition of a molecule. The original publication would contain the exact mass measurement that supports the molecular formula $\text{C}_{22}\text{H}_{38}\text{O}_7$. This data is not available in the publicly accessible abstracts.

Biological Activity

Feigrisolide D has been identified as a moderate inhibitor of the enzyme 3α -hydroxysteroid dehydrogenase (3α -HSD).[1][2] This enzyme is involved in the metabolism of steroid hormones, and its inhibition can have significant physiological effects.[1][2]

Table 4: Biological Activity of Feigrisolide D

Target Enzyme	Activity	IC ₅₀ Value
3α -hydroxysteroid dehydrogenase (3α -HSD)	Moderate Inhibition	Not specified in publicly available data.

The precise IC₅₀ value, which quantifies the concentration of **Feigrisolide D** required to inhibit 50% of the 3α -HSD enzyme activity, is a critical piece of data for drug development professionals. This information is contained within the primary research article but is not accessible through general searches.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and extension of scientific findings. The following sections outline the general methodologies for the isolation of

Feigrisolide D and the assessment of its biological activity.

Isolation of Feigrisolide D from *Streptomyces griseus*

The isolation of **Feigrisolide D** involves a multi-step process beginning with the fermentation of *Streptomyces griseus*, followed by extraction and chromatographic purification.^[2]

1. Fermentation:

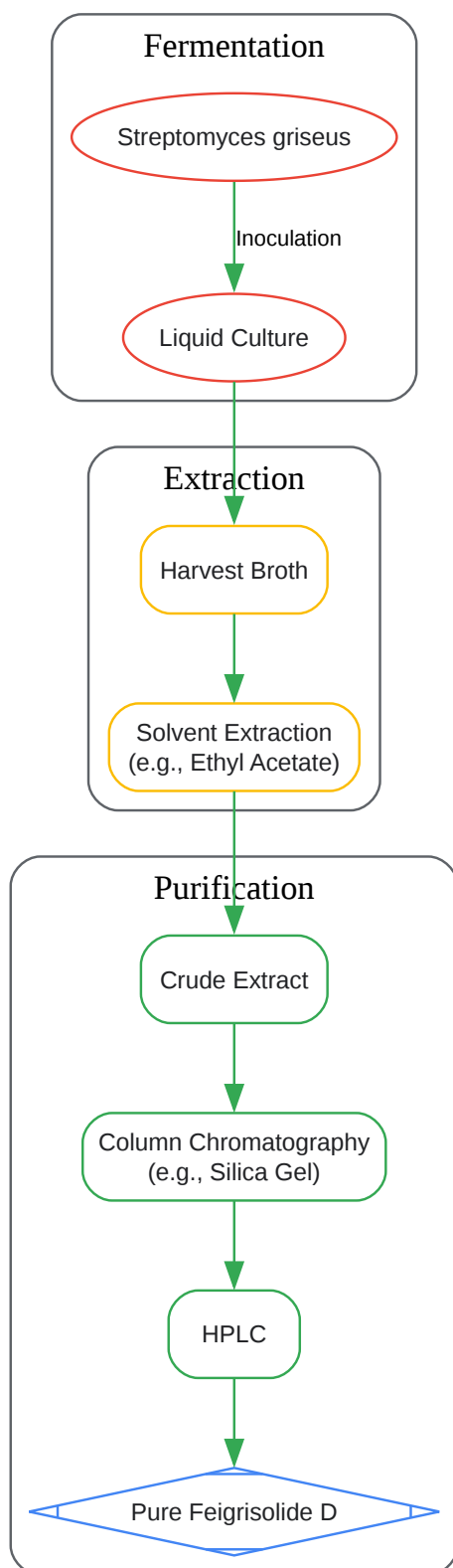
- A culture of *Streptomyces griseus* is grown in a suitable liquid medium under controlled conditions of temperature, pH, and aeration to encourage the production of secondary metabolites, including the feigrisolides.

2. Extraction:

- The fermentation broth is harvested, and the mycelium is separated from the supernatant.
- The mycelium and/or the supernatant are extracted with an organic solvent, such as ethyl acetate, to partition the feigrisolides and other organic compounds into the solvent phase.

3. Chromatographic Purification:

- The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves:
 - Column Chromatography: Using stationary phases like silica gel or Sephadex with a gradient of organic solvents to achieve initial separation.
 - High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography using a more efficient stationary phase and solvent system to yield pure **Feigrisolide D**.



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Caption: Workflow for the isolation and purification of **Feigrisolide D**.

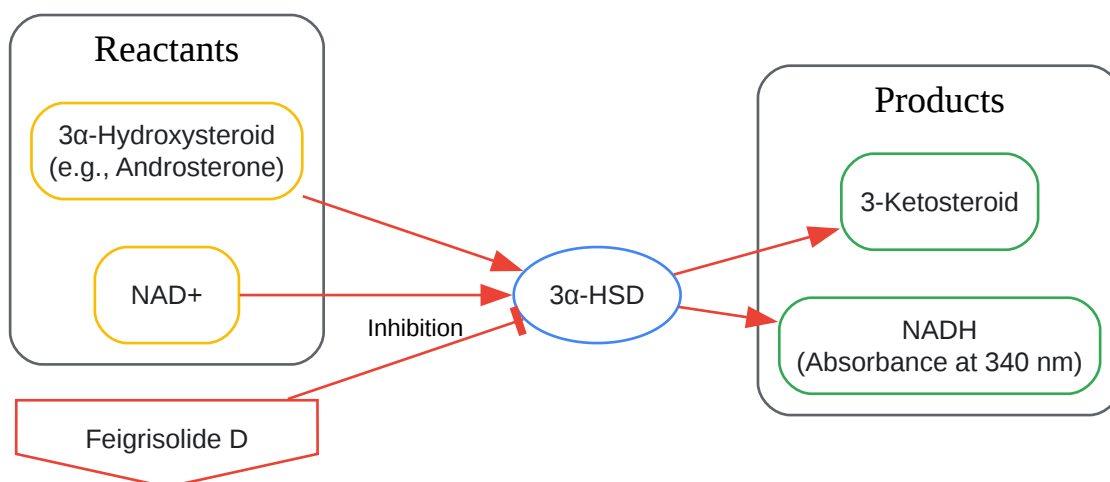
3 α -Hydroxysteroid Dehydrogenase (3 α -HSD) Inhibition Assay

The inhibitory activity of **Feigrisolide D** on 3 α -HSD is typically determined using a spectrophotometric assay. This assay measures the change in absorbance as the enzyme catalyzes the conversion of a substrate and its cofactor.

Principle: 3 α -HSD catalyzes the oxidation of a 3 α -hydroxysteroid to a 3-ketosteroid, with the concomitant reduction of NAD⁺ to NADH. The formation of NADH can be monitored by measuring the increase in absorbance at 340 nm. The presence of an inhibitor like **Feigrisolide D** will decrease the rate of this reaction.

General Protocol:

- A reaction mixture is prepared containing a buffer solution, the substrate (e.g., androsterone), and the cofactor NAD⁺.
- **Feigrisolide D**, at various concentrations, is added to the reaction mixture.
- The reaction is initiated by the addition of the 3 α -HSD enzyme.
- The change in absorbance at 340 nm is measured over time using a spectrophotometer.
- The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
- The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of **Feigrisolide D**.
- The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Caption: Inhibition of the 3α-HSD enzymatic reaction by **Feigrisolide D**.

Conclusion

Feigrisolide D represents an interesting natural product with a well-defined, complex stereochemistry and documented biological activity as a 3α-HSD inhibitor. This technical guide has summarized the key structural and biological features of this molecule. However, for in-depth research and development, particularly for quantitative modeling and experimental replication, access to the detailed spectroscopic data and specific experimental parameters from the primary literature is indispensable. Future research may focus on the total synthesis of **Feigrisolide D** and its analogs to explore the structure-activity relationship for 3α-HSD inhibition and to evaluate its potential as a therapeutic agent.

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References

- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from *Streptomyces griseus* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
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